molecular formula C18H17ClN2O4S2 B11578520 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11578520
M. Wt: 424.9 g/mol
InChI Key: APXMDGJYDRDDBY-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a sulfanyl linkage, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps. One common approach is to start with the chlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with a thiol compound to form the chlorobenzyl sulfide intermediate. This intermediate is then reacted with an ethylamine derivative to introduce the ethyl linkage. Finally, the benzothiazole moiety is introduced through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzothiazole moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorobenzyl moiety.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17ClN2O4S2

Molecular Weight

424.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C18H17ClN2O4S2/c19-14-5-3-4-13(10-14)12-26-9-8-20-17(22)11-21-18(23)15-6-1-2-7-16(15)27(21,24)25/h1-7,10H,8-9,11-12H2,(H,20,22)

InChI Key

APXMDGJYDRDDBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSCC3=CC(=CC=C3)Cl

Origin of Product

United States

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